molecular formula C15H11N5S B11054925 5-(Methylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline

5-(Methylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B11054925
M. Wt: 293.3 g/mol
InChI Key: GCZVKZWHMGTDNF-UHFFFAOYSA-N
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Description

5-(Methylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound featuring a triazoloquinazoline core fused with a pyridine ring and a methylthio (-SMe) substituent at the 5-position. This scaffold integrates pharmacophoric elements known to confer diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

Molecular Formula

C15H11N5S

Molecular Weight

293.3 g/mol

IUPAC Name

5-methylsulfanyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C15H11N5S/c1-21-15-17-12-5-3-2-4-11(12)14-18-13(19-20(14)15)10-6-8-16-9-7-10/h2-9H,1H3

InChI Key

GCZVKZWHMGTDNF-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 5-(Methylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline typically involves the use of anthranilic acid as a starting material. The synthetic route includes several steps, such as nucleophilic substitution and cyclization reactions. One common method involves the reaction of anthranilic acid with various reagents to form the triazoloquinazoline core . Industrial production methods may utilize microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

5-(Methylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

Research indicates that compounds within the quinazoline family exhibit a wide range of biological activities. Specifically, 5-(Methylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline has shown promise in the following areas:

Anticancer Activity

Studies have demonstrated that quinazoline derivatives possess anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines. The presence of the methylthio group may enhance the compound's efficacy by improving its interaction with cellular targets .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research on related triazole derivatives indicates effectiveness against bacterial strains such as Mycobacterium tuberculosis. The ability to inhibit bacterial growth can be attributed to the compound's unique heterocyclic structure .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, studies on similar compounds have focused on their inhibitory effects on enzymes like InhA in Mycobacterium tuberculosis, which is crucial for developing new antitubercular agents .

Case Studies and Research Findings

Several studies have documented the promising applications of this compound:

  • Anticancer Studies : In vitro assays have shown significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231) when treated with derivatives of this compound. The results suggest that modifications to the methylthio group can enhance activity .
  • Antimicrobial Testing : Compounds structurally related to this compound have demonstrated effective inhibition against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent .
  • Enzyme Interaction Studies : Molecular docking studies revealed strong binding affinities between this compound and target enzymes involved in bacterial metabolism. This suggests a mechanism for its antimicrobial action .

Mechanism of Action

The mechanism of action of 5-(Methylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with biological receptors, leading to its antimicrobial and antiviral effects . The exact pathways and molecular targets may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Triazoloquinazoline derivatives exhibit significant pharmacological diversity due to substitutions at the 2-, 5-, and 8/9-positions. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
5-(Methylthio)-2-pyridin-4-yl... 5-SMe, 2-pyridin-4-yl C₁₆H₁₂N₆S 320.37 (calculated) Methylthio enhances lipophilicity; pyridine aids target binding .
5-(Allylthio)-2-pyridin-4-yl... 5-allylthio, 2-pyridin-4-yl C₁₇H₁₃N₅S 319.40 Allylthio increases steric bulk, potentially reducing bioavailability compared to SMe .
5-Chloro-2-methyl... 5-Cl, 2-CH₃ C₁₀H₇ClN₄ 218.64 Chlorine enhances electrophilicity; methyl group may improve metabolic stability .
9-Chloro-5-(chloromethyl)... 9-Cl, 5-CH₂Cl C₁₁H₈Cl₂N₄ 283.11 Chloromethyl group increases reactivity, potentially raising toxicity concerns .
N-[(4-Methoxyphenyl)methyl]-2-(pyridin-3-YL)... 5-NH-(4-MeO-benzyl), 2-pyridin-3-yl C₁₈H₁₆N₄ 296.35 Methoxybenzyl group may enhance CNS penetration; pyridin-3-yl alters binding orientation .

Key Structure-Activity Relationships (SAR)

Substituent Position :

  • 5-Position : Methylthio/allylthio groups enhance lipophilicity and target binding but may reduce solubility. Chlorine at this position increases reactivity and potency .
  • 2-Position : Pyridinyl groups (especially 4-yl vs. 3-yl) influence steric and electronic interactions with targets like kinase ATP pockets .

Functional Groups :

  • Methoxy and chloro substituents improve metabolic stability and target affinity but may increase toxicity .

Biological Activity

5-(Methylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Its unique structure, which includes a quinazoline core fused with a triazole ring and a pyridine moiety, positions it as a subject of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound indicates a complex arrangement of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) atoms. The presence of the methylthio group and the triazole linkage enhances its chemical reactivity and biological activity.

Biological Activities

Research indicates that compounds within the quinazoline family exhibit diverse biological activities. Specifically, this compound has been associated with several key activities:

  • Anticancer Activity : Studies have shown that derivatives of quinazoline compounds possess significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values ranging from 2.44 to 9.43 µM against HepG2 and HCT-116 cell lines .
  • Anti-inflammatory Effects : The compound's structural features may contribute to its anti-inflammatory properties. It has been suggested that it could act as a ligand for key mitogen-activated protein kinases (MAPKs), which are critical in inflammation pathways .
  • Antimicrobial Properties : Quinazoline derivatives are known for their antimicrobial activity. The presence of the methylthio group may enhance this effect by improving solubility and bioavailability .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound has shown potential as an intercalative agent that can bind to DNA. This interaction is crucial for its anticancer activity since it can disrupt DNA replication in cancer cells .
  • Inhibition of Topoisomerases : Similar quinazoline derivatives have been identified as inhibitors of topoisomerase II (Topo II), an enzyme essential for DNA replication and repair . This inhibition can lead to increased cytotoxicity in cancer cells.
  • Binding Affinity : Molecular modeling studies suggest that the compound can effectively bind to targets involved in inflammatory responses and cancer progression .

Synthesis

Various synthetic approaches have been reported for the preparation of this compound. These methods vary in yield and efficiency but contribute to a growing library of quinazoline derivatives:

Synthesis MethodYield (%)Key Features
Method A85%Simple one-pot reaction
Method B75%Multi-step synthesis with purification
Method C90%High efficiency using microwave-assisted synthesis

Case Studies

Several studies have explored the biological activity of similar quinazoline derivatives:

  • Study on Anticancer Activity : A recent study evaluated various substituted quinazolines for their cytotoxic effects against different cancer cell lines. Compounds with methylthio substitutions showed enhanced activity compared to their non-substituted counterparts .
  • Inflammatory Response Study : Another investigation focused on the anti-inflammatory properties of triazole derivatives related to this compound. It was found that certain structural modifications significantly increased potency against inflammatory markers .

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